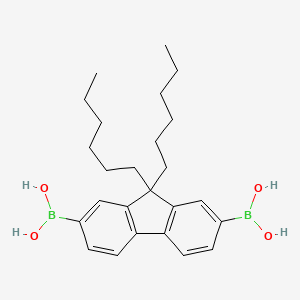

9,9-Dihexylfluorene-2,7-diboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(7-borono-9,9-dihexylfluoren-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36B2O4/c1-3-5-7-9-15-25(16-10-8-6-4-2)23-17-19(26(28)29)11-13-21(23)22-14-12-20(27(30)31)18-24(22)25/h11-14,17-18,28-31H,3-10,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWOJNOZWMHNTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=C(C2(CCCCCC)CCCCCC)C=C(C=C3)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403928 | |

| Record name | 9,9-Dihexylfluorene-2,7-diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203927-98-4 | |

| Record name | 9,9-Dihexylfluorene-2,7-diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 9,9-Dihexylfluorene-2,7-diboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

9,9-Dihexylfluorene-2,7-diboronic acid, identified by the CAS Number 203927-98-4 , is a fluorene derivative that has garnered significant interest in the fields of organic electronics and polymer chemistry.[1][2] Its rigid and planar fluorene core, combined with the reactive boronic acid functionalities at the 2 and 7 positions, makes it a versatile building block for the synthesis of advanced materials. The dihexyl substitution at the 9-position enhances its solubility in organic solvents, facilitating its processing and application in various synthetic protocols.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below, offering a comparative overview of its fundamental properties.

| Property | Value | Reference |

| CAS Number | 203927-98-4 | [1][2] |

| Molecular Formula | C₂₅H₃₆B₂O₄ | [2] |

| Molecular Weight | 422.17 g/mol | [2] |

| Physical Form | Solid | |

| Purity | Typically ≥98% | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2,7-dibromofluorene. The first step involves the alkylation of the 9-position, followed by a lithium-halogen exchange and subsequent borylation.

Step 1: Synthesis of 2,7-Dibromo-9,9-dihexylfluorene

A detailed experimental protocol for the synthesis of the precursor, 2,7-Dibromo-9,9-dihexylfluorene, is outlined below. This procedure is based on a phase-transfer catalysis method.

-

Materials:

-

2,7-Dibromofluorene

-

1-Bromohexane

-

Potassium hydroxide (KOH)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

-

Procedure:

-

To a solution of 2,7-dibromofluorene in toluene, add a 50% aqueous solution of potassium hydroxide and a catalytic amount of tetrabutylammonium bromide.

-

Heat the mixture to reflux.

-

Add 1-bromohexane dropwise to the refluxing mixture.

-

Continue refluxing for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2,7-Dibromo-9,9-dihexylfluorene.

-

Step 2: Synthesis of this compound

The conversion of the dibromo- precursor to the diboronic acid is achieved via a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.

-

Materials:

-

2,7-Dibromo-9,9-dihexylfluorene

-

n-Butyllithium (n-BuLi) or another strong organolithium base

-

Triisopropyl borate or Trimethyl borate

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve 2,7-Dibromo-9,9-dihexylfluorene in anhydrous THF or diethyl ether under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to a low temperature (typically -78 °C).

-

Slowly add a solution of n-butyllithium (2.2 equivalents) to the cooled solution. Stir the mixture at this temperature for 1-2 hours to ensure complete lithium-halogen exchange.

-

To the resulting dilithio species, add triisopropyl borate or trimethyl borate (at least 2.2 equivalents) dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of an aqueous solution of hydrochloric acid.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization or by washing with appropriate solvents to yield the final product.

-

References

Synthesis and Characterization of 9,9-Dihexylfluorene-2,7-diboronic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis and characterization of 9,9-Dihexylfluorene-2,7-diboronic acid, a key building block in the development of advanced organic electronic materials and other specialized applications. This document outlines the synthetic pathway, experimental protocols, and comprehensive characterization data.

Overview

This compound is a fluorene derivative functionalized with boronic acid groups at the 2 and 7 positions. The dihexyl substituents at the 9-position enhance its solubility in organic solvents, facilitating its use in solution-processable applications. This compound is a crucial intermediate for the synthesis of conjugated polymers and small molecules used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Synthesis Pathway

The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, 2,7-dibromo-9,9-dihexylfluorene. The second step is the conversion of the dibrominated precursor to the target diboronic acid. An alternative and often preferred route involves the formation of a stable bis(pinacol) ester intermediate, which can then be hydrolyzed to the desired diboronic acid.

Experimental Protocols

Synthesis of 2,7-Dibromo-9,9-dihexylfluorene

This procedure outlines the alkylation of 2,7-dibromofluorene to introduce the hexyl chains.

Materials:

-

2,7-Dibromofluorene

-

Hexyl bromide

-

Potassium hydroxide (KOH), powdered

-

Potassium iodide (KI)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

To a solution of 2,7-dibromofluorene in DMSO, add a catalytic amount of KI.

-

While stirring the mixture under an inert atmosphere (e.g., argon or nitrogen), add powdered KOH in portions.

-

After stirring for a designated period at room temperature, add hexyl bromide to the reaction mixture.

-

The reaction is typically exothermic and is continued with stirring until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a solvent system like ethanol/toluene, to yield 2,7-dibromo-9,9-dihexylfluorene as a white solid.

Synthesis of this compound

This protocol describes the conversion of the dibrominated precursor to the diboronic acid via a lithium-halogen exchange followed by borylation.

Materials:

-

2,7-Dibromo-9,9-dihexylfluorene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Dry tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

Procedure:

-

Dissolve 2,7-dibromo-9,9-dihexylfluorene in dry THF in a flask under an inert atmosphere.

-

Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes to the reaction mixture. The mixture is stirred at this temperature for a period to allow for the lithium-halogen exchange to complete.

-

To the resulting dianion solution, add triisopropyl borate dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

The reaction is then quenched by the slow addition of an aqueous solution of hydrochloric acid.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product is purified, often by column chromatography or recrystallization, to yield this compound.

Characterization Data

The successful synthesis of this compound and its precursor is confirmed through various analytical techniques. The following tables summarize the key characterization data.

Physical and Chemical Properties

| Property | 2,7-Dibromo-9,9-dihexylfluorene | This compound |

| Molecular Formula | C₂₅H₃₂Br₂ | C₂₅H₃₆B₂O₄ |

| Molecular Weight | 508.33 g/mol | 422.17 g/mol [1] |

| Appearance | White to off-white solid | White to off-white solid |

| Melting Point | 66.0 - 70.0 °C | Not available |

| CAS Number | 189367-54-2 | 203927-98-4[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of these compounds.

The ¹H-NMR spectrum provides information on the proton environment in the molecule.

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 2,7-Dibromo-9,9-dihexylfluorene | ~7.5 | m | 6H | Aromatic protons |

| ~1.9 | m | 4H | -CH₂- adjacent to fluorene core | |

| ~1.1 | m | 12H | -(CH₂)₃- of hexyl chains | |

| ~0.8 | t | 6H | Terminal -CH₃ of hexyl chains | |

| ~0.6 | m | 4H | -CH₂- of hexyl chains | |

| This compound | ~8.2 | s | 4H | -B(OH)₂ |

| ~7.8 | m | 6H | Aromatic protons | |

| ~2.0 | m | 4H | -CH₂- adjacent to fluorene core | |

| ~1.1 | m | 12H | -(CH₂)₃- of hexyl chains | |

| ~0.8 | t | 6H | Terminal -CH₃ of hexyl chains | |

| ~0.6 | m | 4H | -CH₂- of hexyl chains |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument. The provided ¹H-NMR data is based on spectra found in the literature.[2]

The ¹³C-NMR spectrum confirms the carbon framework of the molecule.

| Compound | Key Chemical Shifts (δ, ppm) |

| 2,7-Dibromo-9,9-dihexylfluorene | Aromatic region: ~121-151 ppm; Alkyl region: ~14-40 ppm; C9 (quaternary): ~55 ppm. The C-Br carbons appear around 121 ppm. |

| This compound | Aromatic region: ~120-150 ppm (with the carbon attached to boron being deshielded); Alkyl region: ~14-40 ppm; C9 (quaternary): ~55 ppm. |

Note: Specific peak assignments for ¹³C-NMR require more detailed spectral analysis.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of materials science, organic chemistry, and drug development. The methodologies described are robust and can be adapted for the synthesis of related fluorene-based materials for a wide range of applications.

References

An In-depth Technical Guide to the Solubility of 9,9-Dihexylfluorene-2,7-diboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 9,9-Dihexylfluorene-2,7-diboronic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong qualitative understanding, detailed experimental protocols for solubility determination, and relevant data from analogous compounds to empower researchers in their work with this compound.

Introduction to this compound

This compound is a key building block in the synthesis of advanced organic materials, particularly for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. Its rigid fluorene core provides thermal stability and desirable photophysical properties, while the two boronic acid groups allow for the formation of extended conjugated systems through cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, and use in subsequent reactions. The choice of solvent can significantly impact reaction kinetics, yield, and the processability of the resulting materials.

Qualitative Solubility Profile

While specific quantitative data is scarce, the solubility of this compound can be inferred from the general behavior of arylboronic acids and the solvents employed in its synthesis and reactions.

General Observations:

-

Polar Aprotic Solvents: Arylboronic acids generally exhibit good solubility in polar aprotic solvents. For this compound, solvents such as tetrahydrofuran (THF) , dioxane , N,N-dimethylformamide (DMF) , and chloroform are expected to be effective. The presence of the two hexyl chains enhances its lipophilicity, which should further improve its solubility in moderately polar to nonpolar solvents compared to simpler arylboronic acids.

-

Aromatic Hydrocarbons: Solvents like toluene and xylene are also likely to be suitable, especially at elevated temperatures. These are common solvents for Suzuki-Miyaura coupling reactions involving fluorene derivatives.

-

Alcohols: Protic solvents like methanol and ethanol may dissolve the compound, but care must be taken as boronic acids can undergo esterification with alcohols.

-

Nonpolar Aliphatic Solvents: Solubility in nonpolar aliphatic solvents such as hexane and cyclohexane is expected to be low at room temperature, although the hexyl chains may impart some solubility. These solvents are often used for precipitation and purification.

The solvents used in the synthesis and purification of related fluorene compounds, such as dioxane, toluene, and chloroform, provide strong evidence for the solubility of this compound in these media.

Quantitative Solubility Data (Proxy Data)

To provide a quantitative reference, the following table summarizes the solubility of phenylboronic acid, a simpler arylboronic acid, in several common organic solvents. While the absolute values will differ for this compound due to the larger, more lipophilic fluorene core, the relative trends in solubility can be instructive. Phenylboronic acid demonstrates high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1]

| Solvent | Temperature (°C) | Solubility (mol fraction) |

| Dipropyl ether | 25 | ~0.18 |

| 50 | ~0.35 | |

| Acetone | 25 | ~0.15 |

| 50 | ~0.30 | |

| 3-Pentanone | 25 | ~0.12 |

| 50 | ~0.28 | |

| Chloroform | 25 | ~0.05 |

| 50 | ~0.15 | |

| Methylcyclohexane | 25 | <0.01 |

| 50 | <0.01 |

Note: Data for phenylboronic acid is provided as a proxy. Actual solubility of this compound will vary.

Experimental Protocol for Solubility Determination

The dynamic method is a reliable technique for determining the solubility of boronic acids.[1][2][3] This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., THF, toluene, chloroform, dioxane)

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Turbidity sensor or a laser beam and photodetector (visual observation can also be used)

-

Analytical balance

Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic mixture of known composition.

-

Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture vigorously.

-

Controlled Heating: Slowly increase the temperature of the thermostat bath at a constant and slow rate (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium.[2]

-

Turbidity Measurement: Continuously monitor the turbidity of the solution. The dissolution of the solid will be accompanied by a decrease in turbidity.

-

Determination of Dissolution Temperature: Record the temperature at which the last solid particles disappear and the solution becomes clear. This is the solubility temperature for that specific composition.

-

Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Dynamic Solubility Determination.

Key Application: Suzuki-Miyaura Coupling

The primary application of this compound is the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[4] The choice of solvent is critical for this reaction, and common solvents include THF, dioxane, and toluene, often in the presence of an aqueous base.[5]

Caption: Simplified Suzuki-Miyaura Coupling Pathway.

Conclusion

References

A Technical Guide to 9,9-Dihexylfluorene-2,7-diboronic Acid: Photophysical and Electrochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,9-Dihexylfluorene-2,7-diboronic acid is a key building block in the synthesis of advanced organic electronic materials. Its fluorene core provides a rigid and planar structure with inherent blue fluorescence, while the dihexyl chains at the C-9 position enhance solubility in organic solvents, crucial for solution-based processing of electronic devices. The boronic acid functionalities at the C-2 and C-7 positions make it an ideal monomer for Suzuki-Miyaura cross-coupling reactions, enabling the formation of a wide range of conjugated polymers and oligomers with tailored optoelectronic properties. These materials are extensively utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This guide provides a comprehensive overview of the available photophysical and electrochemical properties of this compound and its polymeric derivatives, along with detailed experimental protocols for their characterization.

Core Properties of this compound

As a monomer, this compound is primarily characterized by its chemical structure and its reactivity in polymerization. While detailed photophysical and electrochemical data for the monomer itself are not extensively reported in the literature, its properties are inferred from the fluorene core and the performance of the polymers it forms.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 203927-98-4[1] |

| Molecular Formula | C25H36B2O4[1] |

| Molecular Weight | 422.17 g/mol [1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents (e.g., THF, Chloroform, Toluene) |

Photophysical Properties

The photophysical properties of materials derived from this compound are dominated by the fluorene unit, which is known for its strong blue emission. The absorption and emission characteristics can be tuned by copolymerization with other aromatic monomers.

Table 2: Photophysical Data

| Parameter | This compound (Monomer) | Poly(9,9-dihexylfluorene) (Representative Polymer) |

| Absorption Maximum (λmax) | Not extensively reported | ~380-400 nm (in solution) |

| Emission Maximum (λem) | Not extensively reported | ~420-450 nm (in solution, blue emission) |

| Stokes Shift | Not applicable | ~30-50 nm |

| Quantum Yield (ΦF) | Not extensively reported | Can be high (> 50%) depending on purity and aggregation state |

Electrochemical Properties

The electrochemical properties of polymers synthesized from this compound are crucial for their application in electronic devices, as they determine the energy levels for charge injection and transport.

Table 3: Electrochemical Data

| Parameter | This compound (Monomer) | Poly(9,9-dihexylfluorene) (Representative Polymer) |

| HOMO Level | Not extensively reported | ~ -5.8 eV |

| LUMO Level | Not extensively reported | ~ -2.1 to -2.4 eV |

| Electrochemical Band Gap | Not extensively reported | ~ 3.4 to 3.7 eV |

Experimental Protocols

Synthesis of Poly(9,9-dihexylfluorene) via Suzuki Coupling

This protocol describes a typical Suzuki-Miyaura polymerization using this compound.

Caption: Suzuki polymerization workflow for poly(9,9-dihexylfluorene).

Methodology:

-

Reactant Preparation: In a Schlenk flask, dissolve this compound and 2,7-dibromo-9,9-dihexylfluorene in a degassed solvent mixture (e.g., toluene and THF).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄) and an aqueous solution of a base (e.g., K₂CO₃ or Na₂CO₃).

-

Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature of 80-100 °C with vigorous stirring for 24-48 hours.

-

Work-up: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

-

Purification: Filter the crude polymer and wash it with methanol and acetone. Further purification can be achieved by Soxhlet extraction with a suitable solvent (e.g., acetone, hexane, and finally chloroform or THF to collect the desired polymer fraction). The final polymer is isolated by precipitation of the chloroform/THF fraction into methanol.

Photophysical Characterization

Caption: Workflow for photophysical characterization.

Methodology:

-

UV-Vis Spectroscopy: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., THF, chloroform). Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λmax).

-

Fluorescence Spectroscopy: Using the same solution, record the fluorescence emission spectrum on a spectrofluorometer, exciting at the λmax determined from the UV-Vis spectrum. This will provide the emission maximum (λem).

-

Quantum Yield Measurement: The fluorescence quantum yield (ΦF) is determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The absorbance of the sample and standard solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

Electrochemical Characterization

Caption: Workflow for electrochemical characterization.

Methodology:

-

Electrode Preparation: A thin film of the material is cast onto a working electrode (e.g., platinum or glassy carbon) from a solution.

-

Cell Assembly: The working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl) are placed in an electrochemical cell containing an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile).

-

Cyclic Voltammetry (CV): The potential of the working electrode is swept linearly with time, and the resulting current is measured. The oxidation and reduction potentials are determined from the cyclic voltammogram.

-

Energy Level Calculation: The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively, relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is often used as an internal standard.

Applications and Future Outlook

This compound will continue to be a vital monomer in the field of organic electronics. Its versatility allows for the synthesis of a vast array of copolymers with finely tuned properties. Future research will likely focus on developing novel copolymers with enhanced efficiency, stability, and color purity for next-generation displays, lighting, and solar energy conversion technologies. The straightforward synthesis and purification of fluorene-based polymers make them attractive for large-scale production and commercial applications.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectra of 9,9-Dihexylfluorene-2,7-diboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 9,9-Dihexylfluorene-2,7-diboronic acid. It includes detailed data presentation, experimental protocols for its synthesis, and a logical workflow for its application in organic electronics.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on NMR spectroscopy. The following tables summarize the key ¹H and ¹³C NMR spectral data.

¹H NMR Spectral Data

A representative ¹H NMR spectrum of this compound is available.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 (broad s) | Singlet (broad) | 2H | B(OH)₂ |

| ~7.8-7.9 (m) | Multiplet | 6H | Aromatic CH |

| ~2.0 (m) | Multiplet | 4H | α-CH₂ of hexyl |

| ~1.0-1.2 (m) | Multiplet | 12H | -(CH₂)₃- of hexyl |

| ~0.8 (t) | Triplet | 6H | CH₃ of hexyl |

| ~0.6-0.7 (m) | Multiplet | 4H | β-CH₂ of hexyl |

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. A full spectrum can be viewed on spectral databases such as SpectraBase.[2]

| Chemical Shift (δ) ppm | Assignment |

| ~151 | C9 |

| ~140-145 | Aromatic C-B, Aromatic C-C |

| ~130-135 | Aromatic CH |

| ~120-125 | Aromatic CH |

| ~55 | C9 |

| ~40 | α-CH₂ of hexyl |

| ~31 | -(CH₂)₄- of hexyl |

| ~29 | -(CH₂)₄- of hexyl |

| ~24 | -(CH₂)₄- of hexyl |

| ~22 | -(CH₂)₄- of hexyl |

| ~14 | CH₃ of hexyl |

Note: The assignments are based on typical chemical shifts for similar fluorene derivatives. Definitive assignment would require further 2D NMR experiments.

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 2,7-dibromofluorene.

Synthesis of 2,7-Dibromo-9,9-dihexylfluorene

This precursor is synthesized by the alkylation of 2,7-dibromofluorene.[3]

Materials:

-

2,7-Dibromofluorene

-

1-Bromohexane

-

Potassium hydroxide (KOH)

-

Potassium iodide (KI)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

To a solution of 2,7-dibromofluorene in DMSO, add powdered KOH and a catalytic amount of KI.

-

Stir the mixture vigorously under an inert atmosphere (e.g., argon or nitrogen).

-

Add 1-bromohexane dropwise to the reaction mixture.

-

Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 2,7-Dibromo-9,9-dihexylfluorene.

Synthesis of this compound

The diboronic acid is prepared from the corresponding dibromide via a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.[3]

Materials:

-

2,7-Dibromo-9,9-dihexylfluorene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 2,7-Dibromo-9,9-dihexylfluorene in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to a low temperature (typically -78 °C).

-

Add n-BuLi dropwise and stir the mixture for a few hours at low temperature to allow for complete lithium-halogen exchange.

-

Add triisopropyl borate dropwise to the reaction mixture, maintaining the low temperature.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous HCl.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent to yield the crude this compound.

-

The crude product can be purified by recrystallization or precipitation.

Application Workflow: Organic Light-Emitting Diode (OLED) Fabrication

This compound is a key building block for the synthesis of conjugated polymers used in organic electronics, particularly in OLEDs. The following diagram illustrates a typical workflow for the fabrication and characterization of an OLED device using a polymer derived from this monomer.

Caption: Workflow for OLED fabrication and characterization.

References

Crystal Structure and Synthetic Protocols of 9,9-Dihexylfluorene-2,7-diboronic Acid and its Derivatives: A Technical Guide

For Researchers, Scientists, and Materials Development Professionals

Physicochemical and Crystallographic Data

Precise quantitative data for 9,9-Dihexylfluorene-2,7-diboronic acid and its immediate precursor, 2,7-dibromo-9,9-dihexylfluorene, are summarized below. This information is critical for experimental design, characterization, and computational modeling.

| Property | 9,9-Dihexyl-2,7-dibromofluorene | This compound |

| Molecular Formula | C25H32Br2[1] | C25H36B2O4[2][3] |

| Molecular Weight | 492.33 g/mol | 422.17 g/mol [3] |

| CAS Number | 189367-54-2[1] | 203927-98-4[2][3] |

| Appearance | Solid, powder to crystal[4] | Data not available |

| Melting Point | 67-71 °C | Data not available |

| Crystal System | Monoclinic | Data not available |

| Space Group | P21/c | Data not available |

| Unit Cell Dimensions | a = 15.39 Å, b = 7.69 Å, c = 20.31 Å, β = 108.3° | Data not available |

| CCDC Number | 628907[1] | Data not available |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from fluorene. The key steps involve the alkylation of fluorene followed by bromination and subsequent conversion to the diboronic acid.

Synthesis of 2,7-dibromo-9,9-dihexylfluorene

The initial step involves the dibromination of 9,9-dihexylfluorene. This reaction is a standard electrophilic aromatic substitution.

Materials:

-

9,9-dihexylfluorene

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve 9,9-dihexylfluorene in DMF in a round-bottom flask.

-

Slowly add N-Bromosuccinimide (NBS) to the solution in the dark.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

Filter the precipitate, wash with water and methanol, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/dichloromethane) to obtain pure 2,7-dibromo-9,9-dihexylfluorene.

Synthesis of this compound

The dibrominated fluorene derivative is then converted to the corresponding diboronic acid via a lithium-halogen exchange followed by reaction with a borate ester.

Materials:

-

2,7-dibromo-9,9-dihexylfluorene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 2,7-dibromo-9,9-dihexylfluorene in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen) and cool the solution to -78 °C.

-

Slowly add n-Butyllithium (n-BuLi) dropwise to the solution and stir for 1-2 hours at -78 °C.

-

Add triisopropyl borate to the reaction mixture and allow it to warm to room temperature overnight.

-

Quench the reaction by adding an aqueous solution of hydrochloric acid.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Synthetic and Application Workflow

The following diagram illustrates the synthetic pathway from fluorene to this compound and its subsequent application in polymer synthesis via Suzuki coupling reactions.

References

- 1. 2,7-Dibromo-9,9-dihexyl-9H-fluorene | C25H32Br2 | CID 3539647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9,9-Di-n-hexylfluorene-2,7-diboronic acid, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. scbt.com [scbt.com]

- 4. 9,9-Dihexyl-2,7-dibromofluorene CAS#: 189367-54-2 [m.chemicalbook.com]

An In-depth Technical Guide on the Thermal Stability of 9,9-Dihexylfluorene-2,7-diboronic Acid

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 9,9-Dihexylfluorene-2,7-diboronic acid, a key monomer in the synthesis of advanced organic electronic materials. While direct experimental data on the thermal properties of this specific monomer is not extensively available in public literature, this document consolidates information on closely related materials and outlines the standard methodologies for its characterization. The guide is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and presenting thermal data for the corresponding polymer, poly(9,9-dihexylfluorene), to provide a relevant benchmark.

Introduction

This compound is a crucial building block in the synthesis of conjugated polymers used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic applications. The thermal stability of this monomer is a critical parameter, as it influences the synthesis, processing, and long-term stability of the resulting polymers and devices. High thermal stability is essential to prevent degradation during polymerization, purification, and device fabrication processes, which often involve elevated temperatures.

This guide addresses the thermal properties of this compound by:

-

Presenting thermal data for the closely related poly(9,9-dihexylfluorene) to serve as a proxy for understanding the thermal behavior of the fluorene core.

-

Providing detailed, generalized experimental protocols for TGA and DSC, the primary techniques for assessing thermal stability.

-

Illustrating key concepts and workflows through diagrams.

Quantitative Data on Thermal Properties

Table 1: Thermal Properties of Poly(9,9-dihexylfluorene) (PDHF)

| Property | Value | Notes |

| Decomposition Temperature (Td) | ~300-400 °C | Represents the temperature at which significant weight loss begins. |

| Glass Transition Temperature (Tg) | ~70-85 °C | The temperature at which the polymer transitions from a rigid to a more flexible state. |

| Beta Phase to Alpha Phase Transition | >175 °C | A solid-state transition to a more crystalline form upon heating. |

| Alpha Phase to Nematic Phase Transition | >250 °C | The melting transition from a crystalline to a liquid crystalline phase. |

Note: The data presented is for the polymer and should be considered an indicator of the potential thermal stability of the monomer's core structure.

Experimental Protocols

The following are detailed, generalized protocols for determining the thermal stability of a solid organic compound like this compound using TGA and DSC.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td) and analyze the mass loss of the sample as a function of temperature.

Apparatus: A calibrated Thermogravimetric Analyzer.

Materials:

-

This compound sample (typically 5-10 mg).

-

High-purity inert gas (e.g., Nitrogen or Argon).

-

Alumina or platinum crucible.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the powdered sample into a clean, tared TGA crucible.[1][2]

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Purge the furnace with the inert gas at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.[1]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes to ensure thermal stability.

-

Heat the sample from the starting temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Continuously record the sample weight as a function of temperature.[2]

-

Data Analysis:

-

Plot the percentage of initial weight versus temperature.

-

The decomposition temperature (Td) is often determined as the onset temperature of the major weight loss step or the temperature at which 5% weight loss occurs (Td5%).

-

Differential Scanning Calorimetry (DSC)

Objective: To measure heat flow associated with thermal transitions, such as melting, crystallization, and glass transitions.

Apparatus: A calibrated Differential Scanning Calorimeter.

Materials:

-

This compound sample (typically 2-10 mg).

-

High-purity inert gas (e.g., Nitrogen or Argon).

-

Aluminum or hermetically sealed sample pans and lids.

Procedure:

-

Sample Preparation:

-

Accurately weigh 2-10 mg of the powdered sample into a DSC pan.[3]

-

Place the lid on the pan and crimp it to ensure good thermal contact. For samples that may release volatiles, use hermetically sealed pans.

-

-

Instrument Setup:

-

Place the sealed sample pan in the sample cell of the DSC instrument.

-

Place an empty, sealed reference pan in the reference cell.

-

Purge the DSC cell with an inert gas (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

A common program involves a heat-cool-heat cycle to erase the sample's prior thermal history and observe its intrinsic properties.

-

First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 200 °C) at a constant rate (e.g., 10 °C/min).

-

Cooling Scan: Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Second Heating Scan: Heat the sample again under the same conditions as the first scan.

-

-

Data Acquisition: Record the differential heat flow between the sample and reference cells as a function of temperature.[4][5]

-

Data Analysis:

-

Plot the heat flow (in W/g or mW) versus temperature (°C).

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization).

-

Determine the glass transition temperature (Tg) from the step change in the baseline of the second heating scan.

-

Mandatory Visualizations

Experimental and Logical Workflows

The following diagram illustrates the logical workflow for a comprehensive thermal stability analysis of an organic compound.

Caption: Workflow for Thermal Stability Assessment.

Chemical Structure and Decomposition Pathway

The diagram below shows the chemical structure of this compound and highlights a primary expected thermal decomposition pathway for boronic acids: dehydration to form a boroxine anhydride.

Caption: Thermal Decomposition of Boronic Acid.

References

The Pivotal Role of Hexyl Chains in 9,9-Dihexylfluorene-2,7-diboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,9-Dihexylfluorene-2,7-diboronic acid is a critical building block in the synthesis of advanced organic materials, particularly conjugated polymers for organic light-emitting diodes (OLEDs) and other optoelectronic applications. The two hexyl chains attached to the C9 position of the fluorene core, while not part of the conjugated system, are indispensable for imparting the necessary physical properties that enable the synthesis, processing, and ultimately, the performance of the resulting materials. This technical guide delves into the multifaceted role of these hexyl chains, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Functions of the Hexyl Chains

The incorporation of two hexyl chains at the C9 position of the fluorene monomer is a strategic synthetic decision driven by several key requirements for the monomer and the resulting polymers.

Solubility Enhancement

The rigid, planar structure of the fluorene backbone leads to strong intermolecular π-π stacking, rendering unsubstituted polyfluorenes insoluble in common organic solvents. The hexyl chains disrupt this close packing, significantly increasing the solubility of both the monomer and the resulting polymers in solvents like tetrahydrofuran (THF), toluene, and chloroform.[1] This enhanced solubility is paramount for:

-

Homogeneous reaction conditions during polymerization, leading to higher molecular weight polymers with narrower polydispersity.

-

Purification of the monomer and polymer using techniques like column chromatography and precipitation.

-

Solution-based processing and fabrication of thin films for electronic devices, such as spin coating.

Control of Morphology and Solid-State Packing

The hexyl chains play a crucial role in dictating the morphology of thin films. Their length and conformational flexibility influence the intermolecular arrangement of the polymer chains, which in turn affects the electronic properties. In poly(9,9-dihexylfluorene), the hexyl chains contribute to the formation of different solid-state phases, including amorphous and more ordered liquid crystalline or crystalline domains. This control over morphology is critical for optimizing charge carrier mobility and photoluminescent efficiency in devices.

Influence on Thermal Properties

The aliphatic hexyl chains impact the thermal characteristics of the corresponding polymers. They can lower the melting point and glass transition temperature (Tg) compared to unsubstituted or shorter-chain substituted fluorenes. This modification of thermal properties is important for the processing and long-term stability of organic electronic devices.

Quantitative Data

The following tables summarize key physicochemical and photophysical properties of this compound and the corresponding homopolymer, poly(9,9-dihexylfluorene).

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₅H₃₆B₂O₄ |

| Molecular Weight | 422.17 g/mol |

| Appearance | White to off-white powder |

| Melting Point | >300 °C |

Table 2: Properties of Poly(9,9-dihexylfluorene)

| Property | Value | Solvent/Conditions |

| Absorption Max (λ_max) | ~380-390 nm | THF solution |

| Emission Max (λ_em) | ~415-425 nm | THF solution |

| Glass Transition (Tg) | ~65-80 °C | --- |

| Decomposition Temp. (Td) | >300 °C | N₂ atmosphere |

| Solubility | Soluble | Toluene, THF, Chloroform |

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and its subsequent polymerization.

Synthesis of this compound

The synthesis is a two-step process starting from 2,7-dibromofluorene.

Step 1: Synthesis of 2,7-Dibromo-9,9-dihexylfluorene

-

Reaction: To a solution of 2,7-dibromofluorene (1 eq.) in dimethyl sulfoxide (DMSO) and 50% aqueous potassium hydroxide is added 1-bromohexane (2.5 eq.) and a phase-transfer catalyst such as tetrabutylammonium bromide.

-

Conditions: The mixture is stirred vigorously at room temperature for 12-24 hours.

-

Work-up: The reaction mixture is poured into water and extracted with an organic solvent like hexane or ethyl acetate. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using hexane as the eluent to yield a white solid.

Step 2: Synthesis of this compound

-

Reaction: 2,7-Dibromo-9,9-dihexylfluorene (1 eq.) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Lithiation: n-Butyllithium (2.2 eq.) is added dropwise, and the mixture is stirred at -78 °C for 1-2 hours.

-

Borylation: Triisopropyl borate (4 eq.) is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of 1 M hydrochloric acid and stirred for 1-2 hours.

-

Work-up: The mixture is extracted with diethyl ether or ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the title compound as a white powder.

Suzuki Polymerization of this compound

This protocol describes a typical Suzuki cross-coupling polymerization to form poly(9,9-dihexylfluorene).

-

Reactants: this compound (1 eq.) and 2,7-dibromo-9,9-dihexylfluorene (1 eq.) are used as monomers.

-

Catalyst System: A palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-2 mol%) is used.

-

Base and Solvent: A 2 M aqueous solution of potassium carbonate or sodium carbonate is used as the base in a biphasic solvent system, typically toluene or a mixture of toluene and water. A phase-transfer catalyst like Aliquat 336 can be added to improve mixing.

-

Procedure: The monomers, base, and solvent are added to a reaction flask and degassed by bubbling with an inert gas for 20-30 minutes. The palladium catalyst is then added, and the mixture is heated to 80-90 °C with vigorous stirring under an inert atmosphere for 24-48 hours.

-

Work-up and Purification: After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The resulting fibrous solid is collected by filtration, washed with methanol and acetone to remove oligomers and catalyst residues, and dried under vacuum. The polymer can be further purified by Soxhlet extraction or reprecipitation.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the synthesis and polymerization workflows.

Caption: Synthetic pathway for this compound.

References

Unlocking the Potential: An In-depth Technical Guide to the Electronic Properties of Fluorene-Based Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Fluorene-based boronic acids are a class of organic compounds demonstrating remarkable potential across diverse scientific fields, from organic electronics to biomedical diagnostics and drug delivery. Their unique electronic and photophysical properties, stemming from the synergistic combination of the rigid, planar fluorene core and the versatile boronic acid functional group, make them highly attractive for the development of advanced materials and sensing platforms. This technical guide provides a comprehensive overview of the core electronic properties of these molecules, detailed experimental protocols for their characterization, and a visual exploration of their functional mechanisms.

Core Electronic and Photophysical Properties

The electronic behavior of fluorene-based boronic acids is fundamentally governed by their molecular structure. The extended π-conjugation of the fluorene backbone facilitates efficient charge transport and gives rise to their characteristic absorption and emission properties in the UV-visible range. The introduction of a boronic acid group (-B(OH)₂) at various positions on the fluorene ring system further modulates these properties. The vacant p-orbital on the boron atom can participate in π-conjugation, influencing the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Substituents on the fluorene core and modifications to the boronic acid moiety offer a powerful means to fine-tune the electronic and photophysical characteristics of these compounds. Electron-donating or -withdrawing groups can be strategically incorporated to manipulate the HOMO-LUMO energy gap, thereby altering the absorption and emission wavelengths, as well as the quantum efficiency of fluorescence.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of fluorene-based boronic acid derivatives, providing a comparative overview of their electronic and photophysical properties.

| Compound Name | HOMO (eV) | LUMO (eV) | Band Gap (eV) | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |

| 9,9-Dimethyl-9H-fluoren-2-yl-2-boronic acid | - | - | - | - | - | - | [1] |

| 7-(Dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl-2-boronic acid | - | - | - | - | - | - | [1] |

| 2-[(9,9-dimethyl-9H-fluoren-2-yl-amino)methyl] phenyl boronic acid | - | - | - | - | - | - | [1] |

Note: Specific quantitative data for HOMO, LUMO, and quantum yields are often reported in specialized research articles and can vary based on the specific derivative and experimental conditions. The table above serves as a template for data that would be populated from such sources.

Experimental Protocols

Accurate characterization of the electronic properties of fluorene-based boronic acids relies on a suite of spectroscopic and electrochemical techniques. The following sections provide detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficient (ε), which provide insights into the electronic transitions within the molecule.

Methodology:

-

Sample Preparation: Prepare a stock solution of the fluorene-based boronic acid derivative in a suitable UV-transparent solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran (THF)) at a concentration of approximately 10⁻³ M. From the stock solution, prepare a series of dilutions in the range of 10⁻⁵ to 10⁻⁶ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to record a baseline spectrum.

-

Record the absorption spectra of the diluted solutions from approximately 200 nm to 800 nm.

-

Ensure the maximum absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_abs).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

-

Fluorescence Spectroscopy

Objective: To determine the emission spectrum (λ_em), fluorescence quantum yield (Φ_F), and Stokes shift, which are critical parameters for applications in sensing and imaging.

Methodology:

-

Sample Preparation: Use the same diluted solutions prepared for UV-Vis spectroscopy. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Measurement:

-

Record the emission spectrum by exciting the sample at its λ_abs. The emission is typically scanned from a wavelength slightly longer than the excitation wavelength to the near-infrared region.

-

To determine the fluorescence quantum yield (Φ_F), a comparative method is often employed using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission (λ_em).

-

Calculate the Stokes shift, which is the difference in wavelength between the maximum of absorption and the maximum of emission.

-

Calculate the relative fluorescence quantum yield (Φ_F_sample) using the following equation: Φ_F_sample = Φ_F_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ_F_std is the quantum yield of the standard, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of the molecule, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

-

Sample Preparation: Dissolve the fluorene-based boronic acid derivative in a suitable electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous, deoxygenated dichloromethane or acetonitrile) at a concentration of approximately 1-5 mM.

-

Instrumentation: Use a potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).

-

Measurement:

-

Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

-

Perform the cyclic voltammetry scan, sweeping the potential from an initial value to a final value and back. The scan rate is typically in the range of 50-200 mV/s.

-

Record the resulting current as a function of the applied potential. A ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal or external standard for potential calibration.

-

-

Data Analysis:

-

From the cyclic voltammogram, determine the onset oxidation potential (E_ox) and onset reduction potential (E_red).

-

Estimate the HOMO and LUMO energy levels using the following empirical formulas (referenced against Fc/Fc⁺, which is assumed to have an absolute energy level of -4.8 eV or -5.1 eV below vacuum, depending on the convention): E_HOMO = - (E_ox - E_Fc/Fc⁺ + 4.8) eV E_LUMO = - (E_red - E_Fc/Fc⁺ + 4.8) eV

-

Visualizing Mechanisms and Workflows

Understanding the functional mechanisms of fluorene-based boronic acids in applications such as sensing and molecular logic requires a clear visualization of the underlying processes. The following diagrams, generated using the DOT language, illustrate key concepts.

Experimental Workflow for Electronic Characterization

Caption: Workflow for the synthesis and electronic characterization of fluorene-based boronic acids.

Saccharide Sensing Mechanism via Photoinduced Electron Transfer (PET)

Caption: Mechanism of a 'turn-on' fluorescent saccharide sensor based on PET.

Molecular 'AND' Logic Gate using a Fluorene-Based System

Caption: Conceptual diagram of a molecular 'AND' logic gate.[2][3]

This guide provides a foundational understanding of the electronic properties of fluorene-based boronic acids, equipping researchers with the knowledge to harness their potential in a variety of applications. The combination of their tunable electronic structure, strong fluorescence, and the unique reactivity of the boronic acid moiety ensures that these compounds will continue to be a fertile ground for scientific discovery and technological innovation.

References

Synthesis of 9,9-Dihexylfluorene-2,7-diboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 9,9-Dihexylfluorene-2,7-diboronic acid, a key building block in the development of organic electronic materials. This document details the necessary precursors and provides step-by-step experimental protocols for each synthetic transformation.

Core Synthesis Pathway

The synthesis of this compound is typically achieved through a three-step process commencing from fluorene. The key transformations involve the dibromination of the fluorene core, followed by a phase-transfer-catalyzed dialkylation at the C9 position, and finally, a lithium-halogen exchange and subsequent borylation to yield the target diboronic acid.

Methodological & Application

Application Notes and Protocols: Synthesis of Polyfluorenes using 9,9-Dihexylfluorene-2,7-diboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyfluorenes are a class of conjugated polymers that have garnered significant interest due to their exceptional optoelectronic properties, including high charge carrier mobility, strong fluorescence, and excellent thermal and chemical stability. These characteristics make them prime candidates for a variety of applications, including organic light-emitting diodes (OLEDs), polymer solar cells, and sensors. More recently, their utility has expanded into the biomedical field, particularly in bioimaging and drug delivery systems. The functionalization of the fluorene monomer at the C-9 position with alkyl chains, such as hexyl groups, enhances solubility and processability without significantly altering the electronic properties of the polymer backbone.

This document provides detailed application notes and protocols for the synthesis of poly(9,9-dihexylfluorene) via Suzuki cross-coupling polymerization, utilizing 9,9-Dihexylfluorene-2,7-diboronic acid as a key monomer.

Synthesis of Poly(9,9-dihexylfluorene) via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, making it an ideal choice for the synthesis of conjugated polymers like polyfluorenes. The polymerization proceeds through the reaction of a boronic acid or ester with a halide, catalyzed by a palladium complex.

Key Reactants and Catalysts

| Compound | Role |

| This compound | Monomer |

| 2,7-Dibromo-9,9-dihexylfluorene | Co-monomer |

| Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Catalyst |

| Triphenylphosphine (PPh₃) or other phosphine ligands | Ligand for catalyst |

| Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) | Base |

| Toluene/Water or Tetrahydrofuran (THF)/Water | Solvent system |

| Aliquat 336 | Phase-transfer catalyst (optional) |

Experimental Protocol: Suzuki Polymerization of 9,9-Dihexylfluorene

This protocol outlines a general procedure for the synthesis of poly(9,9-dihexylfluorene). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst.

Materials:

-

This compound (1.0 eq)

-

2,7-Dibromo-9,9-dihexylfluorene (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.01 - 0.02 eq)

-

Triphenylphosphine (PPh₃) (0.04 - 0.08 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (excess, ~10 eq)

-

Toluene (degassed)

-

Deionized water (degassed)

-

Methanol

-

Hydrochloric acid (HCl), 1M

Procedure:

-

Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound, 2,7-Dibromo-9,9-dihexylfluorene, Palladium(II) acetate, and triphenylphosphine.

-

Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent and Base Addition: Add degassed toluene to the flask to dissolve the monomers and catalyst. In a separate flask, prepare a degassed aqueous solution of potassium carbonate. Add the base solution to the reaction mixture. A phase-transfer catalyst like Aliquat 336 can be added to improve mixing between the organic and aqueous phases.

-

Polymerization: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. The polymerization is typically carried out for 24-48 hours.

-

Work-up: After cooling to room temperature, the organic layer is separated. The aqueous layer is extracted twice with toluene. The combined organic layers are washed with 1M HCl and then with deionized water until the aqueous layer is neutral.

-

Purification: The polymer is precipitated by slowly adding the toluene solution to a large volume of methanol with stirring. The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.

-

Further Purification (Optional): For higher purity, the polymer can be redissolved in a minimal amount of a good solvent like THF or chloroform and reprecipitated into methanol. Soxhlet extraction can also be employed to remove residual catalyst and oligomers.

Characterization of Poly(9,9-dihexylfluorene)

The synthesized polymer should be characterized to determine its molecular weight, polydispersity, and optical properties.

| Characterization Technique | Purpose | Typical Results for Poly(9,9-dihexylfluorene) |

| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). | Mn: 10 - 50 kDa; PDI: 1.5 - 3.0 |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the polymer structure and purity. | Peaks corresponding to the aromatic protons of the fluorene backbone and the aliphatic protons of the hexyl side chains. |

| UV-Vis Spectroscopy | To determine the absorption spectrum and identify the π-π* transition. | Absorption maximum (λ_max) in solution around 380-400 nm. |

| Photoluminescence (PL) Spectroscopy | To determine the emission spectrum. | Emission maximum in the blue region of the visible spectrum (around 420-450 nm). |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | Decomposition temperature typically above 300 °C. |

Note: The molecular weight and PDI can be influenced by reaction conditions such as monomer purity, catalyst concentration, and reaction time. The provided values are representative.

Application in Drug Development: Bioimaging and Drug Delivery

The fluorescent nature of polyfluorenes makes them excellent candidates for use as probes in bioimaging. Furthermore, they can be formulated into nanoparticles to act as carriers for therapeutic agents.

Polyfluorene-Based Nanoparticles for Bioimaging and Drug Delivery

Conjugated polymer nanoparticles (CPNs) can be prepared from polyfluorenes, often with modifications to introduce water solubility and biocompatibility. These nanoparticles can encapsulate drugs and be targeted to specific cells or tissues.

Protocol: Preparation of Polyfluorene Nanoparticles by Nanoprecipitation

-

Polymer Solution: Dissolve the synthesized poly(9,9-dihexylfluorene) in a water-miscible organic solvent such as tetrahydrofuran (THF) to a concentration of 0.1-1.0 mg/mL. A biocompatible encapsulating agent, such as a PEG-ylated lipid, can be co-dissolved to improve stability in biological media.

-

Nanoprecipitation: Rapidly inject the polymer solution into a large volume of deionized water under vigorous stirring. The sudden change in solvent polarity causes the hydrophobic polymer chains to collapse and form nanoparticles.

-

Solvent Removal: The organic solvent is removed by stirring at room temperature overnight or by rotary evaporation.

-

Purification: The nanoparticle suspension can be purified by dialysis or centrifugation to remove any remaining organic solvent and non-encapsulated material.

-

Drug Loading (Optional): For drug delivery applications, the therapeutic agent can be co-dissolved with the polymer in the organic solvent before nanoprecipitation to be encapsulated within the nanoparticles.

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of poly(9,9-dihexylfluorene).

Application in Bioimaging and Drug Delivery

Caption: Pathway for polyfluorene nanoparticles in bioimaging and drug delivery.

Application Notes and Protocols: 9,9-Dihexylfluorene-2,7-diboronic acid in Blue OLED Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Dihexylfluorene-2,7-diboronic acid is a key monomer for the synthesis of blue light-emitting conjugated polymers used in organic light-emitting diodes (OLEDs). The fluorene core provides a high photoluminescence quantum yield and good thermal stability, while the dihexyl substituents at the 9-position enhance solubility and processability, making these polymers suitable for solution-based fabrication techniques. The boronic acid functional groups at the 2 and 7 positions allow for versatile polymerization through Suzuki coupling reactions, enabling the creation of a wide range of copolymers with tailored optoelectronic properties for blue emission.

Synthesis of Blue-Emitting Polyfluorene via Suzuki Coupling

A general method for synthesizing blue-emitting polyfluorenes involves the Suzuki coupling polymerization of this compound (or its pinacol ester derivative) with a dibrominated aromatic comonomer. This allows for the incorporation of different aromatic units to fine-tune the polymer's electronic and optical properties.

Experimental Protocols

Protocol 1: Synthesis of this compound[1]

This protocol describes the synthesis of the monomer from 2,7-dibromo-9,9-dihexylfluorene.

Materials:

-

2,7-dibromo-9,9-dihexylfluorene

-

Magnesium (Mg) turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate

-

5% Sulfuric acid (H₂SO₄) solution

-

Ether

-

Hexane

-

Acetone

-

Argon gas

Procedure:

-

Under an argon atmosphere, add magnesium turnings to anhydrous THF.

-

Slowly add a solution of 2,7-dibromo-9,9-dihexylfluorene in THF to the magnesium suspension to form the Grignard reagent.

-

Cool the reaction mixture to -78°C and slowly add trimethyl borate.

-

Allow the reaction to warm to room temperature and stir for 2 days.

-

Pour the reaction mixture into crushed ice containing 5% sulfuric acid with stirring.

-

Extract the aqueous mixture with ether.

-

Combine the organic extracts and evaporate the solvent to obtain a white solid.

-

Recrystallize the crude product from a 1:2 mixture of hexane and acetone to yield pure this compound as white crystals.

Protocol 2: Synthesis of Blue-Emitting Polyfluorene via Suzuki Coupling[1]

This protocol details the polymerization of the monomer with a dibromo-comonomer.

Materials:

-

This compound bis(pinacol) ester

-

Dibromo-comonomer (e.g., 1,4-dibromobenzene)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

2M aqueous potassium carbonate (K₂CO₃) solution

-

Toluene

-

Aliquat 336 (phase transfer catalyst)

-

Methanol

-

Acetone

Procedure:

-

In a reaction vessel, combine this compound bis(pinacol) ester, the dibromo-comonomer, and tetrakis(triphenylphosphine)palladium(0).

-

Add a degassed mixture of toluene and 2M aqueous potassium carbonate solution (typically in a 3:2 volume ratio) containing Aliquat 336.

-

Heat the mixture to 85-90°C and stir vigorously for 2 days under an inert atmosphere.

-

Cool the reaction mixture and precipitate the polymer by adding methanol.

-

Filter the polymer and wash with methanol.

-

Purify the polymer by Soxhlet extraction with acetone for 24 hours to remove oligomers and catalyst residues.

-

Dry the purified polymer under vacuum.

Protocol 3: Fabrication of a Blue OLED Device

This is a general protocol for the fabrication of a solution-processed blue OLED.

Materials:

-

Indium Tin Oxide (ITO)-coated glass substrates

-

Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution

-

Synthesized blue-emitting polyfluorene

-

Electron Transport Layer (ETL) material (e.g., TPBi)

-

Cathode metal (e.g., Ca/Al or LiF/Al)

-

Organic solvent for the emissive polymer (e.g., toluene or xylene)

Procedure:

-

Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.

-

Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at a specified temperature (e.g., 120°C) in a nitrogen-filled glovebox.

-

Emissive Layer (EML) Deposition: Dissolve the synthesized blue-emitting polyfluorene in a suitable organic solvent. Spin-coat the polymer solution onto the PEDOT:PSS layer and anneal to remove residual solvent.

-

Electron Transport Layer (ETL) Deposition: Thermally evaporate the ETL material onto the emissive layer under high vacuum.

-

Cathode Deposition: Thermally evaporate the cathode metals (e.g., a thin layer of LiF followed by a thicker layer of Al) onto the ETL to complete the device structure.

-

Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.

Performance Data

The following table summarizes typical performance data for blue OLEDs based on 9,9-dihexylfluorene derivatives. Note that the performance can vary significantly depending on the specific comonomer used, the device architecture, and the fabrication conditions.

| Polymer System | Device Structure | Max. Emission (nm) | Max. EQE (%) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) |

| Poly(9,9-dihexylfluorene) | ITO/PEDOT:PSS/PFO/Ca/Al | 438 | ~2.1 | >1000 | (0.17, 0.18) |

| PFO-co-Pyridine | ITO/PEDOT:PSS/Polymer/Ca/Al | 415 | ~1.5 | Not Reported | Not Reported |

| PFO-co-Phenylene | ITO/PEDOT:PSS/Polymer/Ca/Al | 416 | ~1.8 | Not Reported | Not Reported |

Data is compiled from various sources and represents typical values for similar polyfluorene-based blue OLEDs. Performance is highly dependent on the specific device architecture and fabrication parameters.

Device Architecture

A typical multilayer blue OLED structure incorporating a polyfluorene-based emissive layer is illustrated below.

Application Notes and Protocols: 9,9-Dihexylfluorene-2,7-diboronic Acid for Polymer Solar Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 9,9-Dihexylfluorene-2,7-diboronic acid and its derivatives in the fabrication of polymer solar cells (PSCs). This document outlines the synthesis of relevant copolymers, detailed protocols for device fabrication and characterization, and a summary of reported performance data.

Introduction

This compound is a key building block in the synthesis of conjugated polymers for organic electronic applications. Its fluorene core provides good charge transport properties, high thermal stability, and excellent solubility, making it an attractive component for the active layer in polymer solar cells. Through Suzuki-Miyaura cross-coupling reactions, this monomer can be copolymerized with various electron-accepting units to create donor-acceptor (D-A) copolymers with tailored optoelectronic properties for efficient light harvesting and charge separation.

Data Presentation: Performance of Polymer Solar Cells

The following table summarizes the performance of various polymer solar cells fabricated using copolymers derived from this compound or its pinacol ester derivative. The key performance metrics—Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF)—are presented for different polymer structures and acceptor materials.

| Polymer Donor (Based on 9,9-Dihexylfluorene) | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |

| Poly[2,7-(9,9-dihexylfluorene)-alt-bithiophene] (F6T2) | PCBM | 2.46 | 0.86 | 5.2 | 56.9 | [1] |

| Poly[9,9'-dioctyl-fluorene-co-bithiophene] (F8T2) | PCBM | 2.14 | 0.99 | 4.24 | 51 | |

| Poly(9,9-dioctylfluorene-co-bithiophene) (F8T2) | PCBM | 0.10 | 0.91 | 0.23 | - | [2] |

| Poly(9,9-dioctylfluorene-co-bithiophene) (F8T2) with P3HT | PCBM | 0.90 | 0.85 | 3.02 | - | [2] |

| Alternating Polyfluorene Copolymer (APFO-3) | PCBM | ~2.2 | - | - | - | [3] |

| Fluorene-based semiconducting copolymer | PC71BM (1:1) | 0.68 | - | - | - | |

| Fluorene-based semiconducting copolymer | PC71BM (1:2) | 1.22 | - | - | - | |

| Poly(fluorene-alt-naphthalene diimide) (PF-NDI) | P3HT | 1.63 | - | - | 66 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative copolymer and the subsequent fabrication and characterization of a polymer solar cell.

Synthesis of Poly[2,7-(9,9-dihexylfluorene)-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PFDTBT)

This protocol describes a typical Suzuki-Miyaura cross-coupling polymerization.

Materials:

-

This compound bis(pinacol) ester

-

4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (2 M aqueous solution)

-

Toluene

-

Aliquat® 336 (phase transfer catalyst)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

-